

Application of Trixylyl Phosphate in Fire-Resistant Hydraulic Fluids: Application Notes and Protocols

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Compound of Interest

Compound Name: Trixylyl phosphate

Cat. No.: B1683678

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Application Notes

Trixylyl phosphate (TXP), an aromatic phosphate ester, is a key component in the formulation of fire-resistant hydraulic fluids, particularly those classified as HFDR fluids according to ISO 6743-4.[1] Its primary function is to significantly enhance the fire resistance of the fluid, a critical safety requirement in industries where hydraulic systems operate in proximity to ignition sources, such as in steel mills, mining, and aviation.[2] Conventional mineral oil-based hydraulic fluids are highly flammable and can lead to catastrophic fires in the event of a leak or rupture.[3] Fire-resistant hydraulic fluids are designed to resist ignition and prevent the propagation of flames.[3]

Beyond its excellent fire-retardant properties, trixylenyl phosphate also contributes to the lubricity and thermal stability of the hydraulic fluid, ensuring efficient and reliable operation of hydraulic systems under demanding conditions.[2] The fire resistance of phosphate esters like TXP is a result of the properties imparted by the phosphate nucleus, which makes them difficult to ignite and self-extinguishing.[1]

The mechanism of fire resistance for triaryl phosphates such as TXP is twofold, involving both condensed-phase and gas-phase actions. Upon exposure to high temperatures, TXP decomposes to form a protective layer of polyphosphoric acid char on the material's surface.

This char layer acts as a physical barrier, inhibiting the transfer of heat and mass between the condensed and gas phases.[4] In the gas phase, phosphorus-containing radicals are released, which interfere with the chain reactions of combustion, effectively quenching the flame.[2]

While highly effective, the formulation of hydraulic fluids with trixylenyl phosphate also requires consideration of its compatibility with system components, such as seals and hoses. Special materials like Viton are often required for seals in systems using phosphate ester fluids.[5] Additionally, the hydrolytic and oxidative stability of the fluid are important performance parameters that need to be carefully evaluated and are often enhanced through the use of additives.

Data Presentation

The following table provides a comparative summary of the typical properties of trixylenyl phosphate-based hydraulic fluids against other common types of hydraulic fluids.

Property	Trixylyl Phosphate (HFDR)	Mineral Oil (HH)	Polyol Ester (HFDU)	Water-Glycol (HFC)
Fire Resistance	Excellent	Poor	Good	Excellent
Viscosity Index	Low to Moderate	High	High	High
Lubricity	Excellent	Excellent	Excellent	Good
Thermal Stability	Good	Moderate	Excellent	Moderate
Oxidative Stability	Good	Moderate	Excellent	Good
Hydrolytic Stability	Fair to Good (can be improved with additives)	Excellent	Good	Good
Material Compatibility	Requires special seals (e.g., Viton)[5]	Good with most standard materials	Generally good, but testing is recommended	Can be corrosive to some metals[6]
Biodegradability	Poor	Poor	Good to Excellent	Good
Operating Temperature Range (°C)	-20 to 150	-20 to 100	-40 to 120	-20 to 50[6]
Relative Cost	High	Low	High	Moderate
Flash Point (°C)	> 200[7]	~200	> 250	None (due to water content)
Autoignition Temperature (°C)	450 - 550	250 - 350	350 - 450	> 400 (after water evaporation)

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of fire-resistant hydraulic fluids containing trixylenyl phosphate.

Determination of Autoignition Temperature (Based on ASTM D2155)

Objective: To determine the lowest temperature at which a hydraulic fluid will spontaneously ignite in air without an external ignition source.[8]

Apparatus:

- A borosilicate glass Erlenmeyer flask of a specified volume (e.g., 200 mL).
- A furnace with a temperature controller capable of maintaining the flask at a uniform and constant temperature.
- A hypodermic syringe for injecting the sample.
- Thermocouples for monitoring the temperature of the flask.
- A mirror to observe the flask's interior.

Procedure:

- Clean and dry the flask thoroughly.
- Place the flask in the furnace and heat it to a predetermined test temperature.
- Once the temperature has stabilized, inject a small, measured quantity of the hydraulic fluid into the hot flask using the hypodermic syringe. The injection should be completed within 2 seconds.[9]
- Observe the flask for any sign of ignition (a flash or flame).
- If no ignition occurs, clean the flask and repeat the test at a higher temperature.
- If ignition is observed, repeat the test at a lower temperature to find the minimum temperature for ignition.

- The lowest temperature at which ignition occurs is recorded as the autoignition temperature. The time delay between injection and ignition is also noted.[8]

Evaluation of Hydrolytic Stability (Based on ASTM D2619 - "Beverage Bottle Method")

Objective: To assess the stability of a hydraulic fluid in the presence of water.[10]

Apparatus:

- Glass beverage bottles (e.g., 7-oz "Coke" bottles).[11]
- An oven with a rotisserie capable of rotating the bottles end over end at 5 rpm.[10]
- Polished copper strips.
- Bottle caps.

Procedure:

- Place 75 g of the hydraulic fluid, 25 g of distilled water, and a polished copper strip into a beverage bottle.[10]
- Seal the bottle with a cap.
- Place the bottle in the oven on the rotisserie.
- Heat the oven to 93°C (200°F) and rotate the bottles for 48 hours.[10][11]
- After 48 hours, remove the bottle from the oven and allow it to cool.
- Analyze the fluid and water layers for changes in acid number.
- Examine the copper strip for any weight change and signs of corrosion or tarnishing.[11]
- The results are reported as the change in acid number, the total acidity of the water, and the weight change and appearance of the copper strip.[10]

Assessment of Oxidative Stability (Based on ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

Objective: To evaluate the resistance of a hydraulic fluid to oxidation under accelerated conditions.[\[12\]](#)[\[13\]](#)

Apparatus:

- A rotating pressure vessel (bomb) made of stainless steel.[\[14\]](#)
- A glass container to hold the sample within the bomb.
- A copper catalyst coil.
- An oil bath capable of maintaining a temperature of 150°C.[\[12\]](#)
- A pressure gauge.

Procedure:

- Place a 50 mL sample of the hydraulic fluid, 5 mL of distilled water, and a polished copper catalyst coil into the glass container.[\[14\]](#)
- Place the glass container inside the pressure vessel.
- Seal the vessel and charge it with oxygen to a pressure of approximately 620 kPa (90 psi) at room temperature.[\[12\]](#)[\[14\]](#)
- Place the sealed vessel in the oil bath heated to 150°C.
- Rotate the vessel axially at 100 rpm.[\[14\]](#)
- Monitor the pressure inside the vessel. The pressure will initially rise due to heating and then drop as the oil oxidizes and consumes oxygen.
- The test is complete when the pressure has dropped by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability, reported in

minutes.[12]

Spray Flammability Test (Based on ISO 15029-1)

Objective: To assess the persistence of a flame when a pressurized spray of hydraulic fluid is ignited.[7]

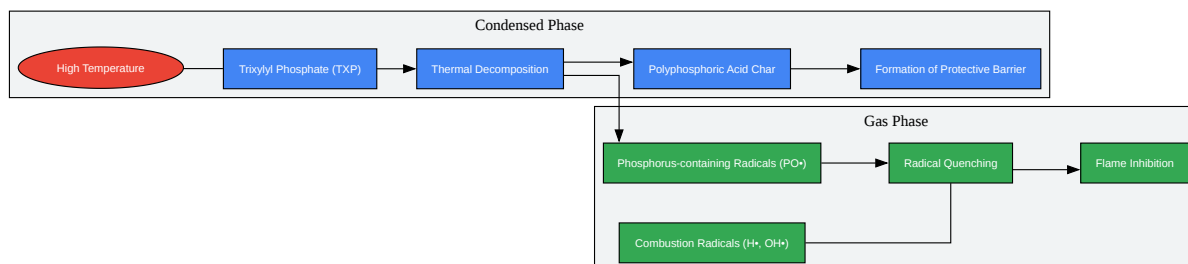
Apparatus:

- A high-pressure pump and reservoir system to deliver the fluid at a specified pressure and temperature.
- A hollow-cone spray nozzle.[15]
- An oxy-acetylene torch as an ignition source.
- A test chamber with controlled air flow.
- A timing device.

Procedure:

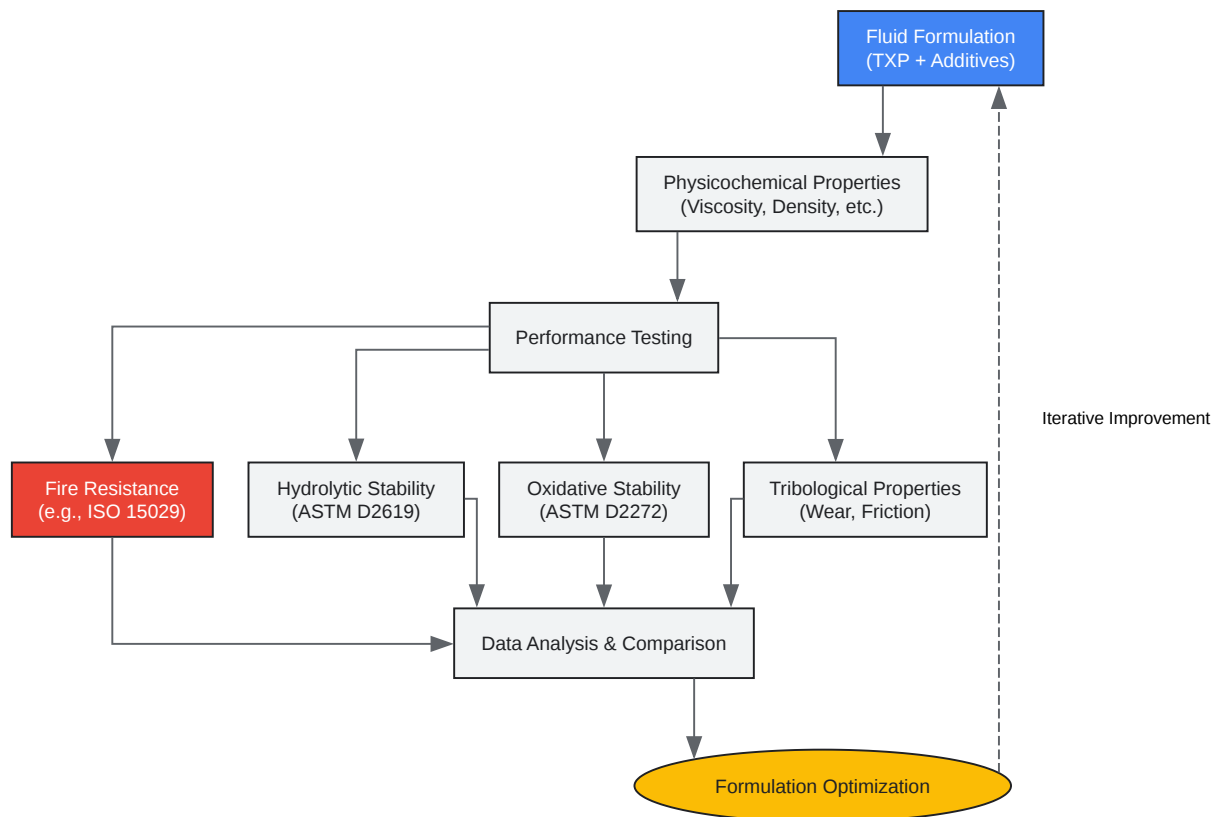
- Heat the hydraulic fluid to the specified test temperature (e.g., 85°C for non-aqueous fluids).
- Pressurize the fluid and generate a stable spray through the nozzle inside the test chamber.
- Introduce the oxy-acetylene flame into the spray at various points along its length.
- Once the spray ignites, remove the ignition source and simultaneously start the timer.
- Measure the time it takes for the flame on the spray to self-extinguish.
- The maximum time the flame persists after the removal of the ignition source is recorded. For a fluid to be considered fire-resistant, this time should typically not exceed a specified limit (e.g., 30 seconds).[7]

Mandatory Visualizations



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Caption: Fire-resistance mechanism of **Trixylyl Phosphate (TXP)**.



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Caption: Experimental workflow for evaluating fire-resistant hydraulic fluids.

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